molecular formula C16H25N5O5S B12926276 N-(4-Hydroxy-3-methylbutyl)-2-(methylsulfanyl)adenosine CAS No. 37384-95-5

N-(4-Hydroxy-3-methylbutyl)-2-(methylsulfanyl)adenosine

Cat. No.: B12926276
CAS No.: 37384-95-5
M. Wt: 399.5 g/mol
InChI Key: ZXIKEESFHXBLHP-YXYADJKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2R,3R,4S,5R)-2-(6-((4-Hydroxy-3-methylbutyl)amino)-2-(methylthio)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol” is a complex organic molecule It features a purine base attached to a tetrahydrofuran ring, with various functional groups including hydroxyl, amino, and methylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:

    Formation of the purine base: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the tetrahydrofuran ring: This step may involve glycosylation reactions.

    Functional group modifications: Introduction of hydroxyl, amino, and methylthio groups through specific reagents and conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Optimization of reaction conditions: Temperature, solvent, and catalyst selection.

    Purification techniques: Chromatography, crystallization, and other methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially altering the functional groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, it may serve as a probe to study enzyme interactions or metabolic pathways.

Medicine

Industry

In the industrial sector, it may be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme inhibition: Binding to the active site of enzymes, preventing their normal function.

    Receptor modulation: Interacting with cellular receptors to alter signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A purine nucleoside with similar structural features.

    Guanosine: Another purine nucleoside with comparable properties.

Uniqueness

The unique combination of functional groups in this compound may confer distinct biological activities or chemical reactivity, setting it apart from other similar molecules.

Properties

CAS No.

37384-95-5

Molecular Formula

C16H25N5O5S

Molecular Weight

399.5 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-hydroxy-3-methylbutyl)amino]-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C16H25N5O5S/c1-8(5-22)3-4-17-13-10-14(20-16(19-13)27-2)21(7-18-10)15-12(25)11(24)9(6-23)26-15/h7-9,11-12,15,22-25H,3-6H2,1-2H3,(H,17,19,20)/t8?,9-,11-,12-,15-/m1/s1

InChI Key

ZXIKEESFHXBLHP-YXYADJKSSA-N

Isomeric SMILES

CC(CCNC1=C2C(=NC(=N1)SC)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)CO

Canonical SMILES

CC(CCNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.